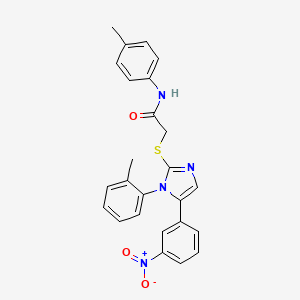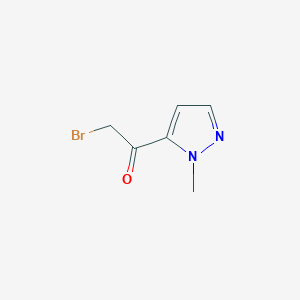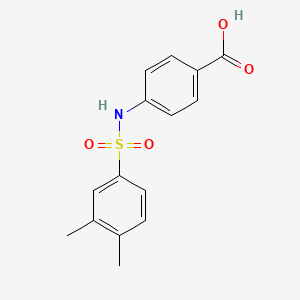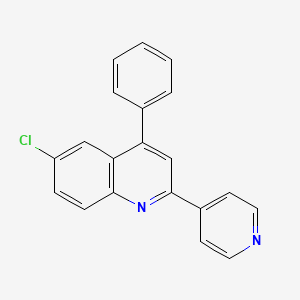
N1-(4-fluorobenzyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-fluorobenzyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H23FN2O4 and its molecular weight is 386.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Discovery and Application in Autoimmune Diseases
One significant area of research involves the sphingosine-1-phosphate (S1P) receptor agonists, which are crucial for treating autoimmune diseases like relapsing-remitting multiple sclerosis (RRMS). Kurata et al. (2017) reported the discovery of a compound, ceralifimod (ONO-4641), which exhibits high selectivity for S1P1 and S1P5 receptors, demonstrating potential as a treatment for autoimmune diseases. The study highlighted the importance of structure-activity relationship (SAR) studies in optimizing the efficacy and selectivity of such compounds, leading to the identification of a lead compound with a dihydronaphthalene central core. This compound showed significant promise in a peripheral lymphocyte lowering test in mice, indicating its potential therapeutic benefits (Kurata et al., 2017).
Photodynamic Therapy for Cancer Treatment
Pişkin et al. (2020) explored the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds demonstrated high singlet oxygen quantum yield, making them excellent candidates for Type II photosensitizers in photodynamic therapy (PDT) for cancer treatment. The study emphasized the compounds' good fluorescence properties and appropriate photodegradation quantum yield, which are vital for their effectiveness in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Compulsive Food Consumption and Binge Eating
Research by Piccoli et al. (2012) on orexin-1 receptor mechanisms demonstrated the impact of specific compounds on compulsive food consumption and binge eating in female rats. The study provided insights into the role of orexin receptors in feeding behaviors, suggesting potential pharmacological targets for treating eating disorders with a compulsive component. The selective antagonism at orexin-1 receptor (OX1R) could represent a novel approach for addressing binge eating and possibly other related disorders (Piccoli et al., 2012).
Anti-inflammatory Activity of Fluorine-Substituted Compounds
Sun et al. (2019) investigated the anti-inflammatory activity of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives. The study revealed that compounds with specific fluorine substitutions displayed potential inhibitory effects on LPS-induced NO secretion, surpassing the starting ketones in efficacy. This research contributes to the development of new anti-inflammatory agents with improved solubility and efficacy (Sun, Gao, Wang, & Hou, 2019).
Mécanisme D'action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c1-28-17-8-9-18-15(11-17)3-2-10-21(18,27)13-24-20(26)19(25)23-12-14-4-6-16(22)7-5-14/h4-9,11,27H,2-3,10,12-13H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSDEKAYSZRCNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((1H-benzo[d]imidazol-5-yl)methyl)-2-benzoylbenzamide](/img/structure/B2497460.png)
![(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497462.png)
![4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2497464.png)

![2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497466.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-ethoxyacetamide](/img/structure/B2497470.png)
![Propan-2-yl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2497471.png)

![2-methyl-4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2497476.png)

![Tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B2497479.png)

